molecular formula C13H26O3 B3045773 2-Ethylhexyl 3-ethoxypropanoate CAS No. 113526-01-5

2-Ethylhexyl 3-ethoxypropanoate

Cat. No. B3045773
CAS RN: 113526-01-5
M. Wt: 230.34 g/mol
InChI Key: BMWQJFMEYZGKPB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

2-Ethylhexyl 3-ethoxypropanoate has a predicted density of 0.909±0.06 g/cm3 and a predicted boiling point of 298.1±13.0 °C .

Scientific Research Applications

Ultrasound in Enzymatic Hydrolysis

2-Ethylhexyl 3-ethoxypropanoate's derivatives, such as ethyl 3-hydroxy-3-phenylpropanoate, have been utilized in enzymatic hydrolysis processes enhanced by ultrasound. This approach significantly reduces reaction time without affecting yield or enantiomeric excess of reaction products, as explored by Ribeiro, Passaroto, and Brenelli (2001) (Ribeiro, Passaroto, & Brenelli, 2001).

Applications in Materials Science

Metal 2-ethylhexanoates, closely related to this compound, are significant in materials science. They are used as metal-organic precursors, catalysts for ring-opening polymerizations, and in the painting industry for their drying properties. Mishra, Daniele, and Hubert-Pfalzgraf (2007) provide an extensive review of these applications (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Synthesis of Chemical Compounds

The compound has been involved in the synthesis of various chemical compounds. For instance, the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, as reported by Nhu (2013), highlights its role in producing intermediate compounds (Nhu, 2013).

Polymer Studies

Studies on polymers, such as those conducted by Somanathan, Radhakrishnan, Thelakkat, and Schmidt (2002), have explored compounds like 3-(2-ethylhexyl)thiophene, related to this compound. These studies focus on properties like thermal stability and photoemission characteristics of polymers (Somanathan, Radhakrishnan, Thelakkat, & Schmidt, 2002).

Tissue Engineering Applications

Related polyesters like Polyhydoxyalkanoates (PHA), derived from 3-hydroxybutyrate and 3-hydroxyhexanoate, have been extensively studied for their potential in tissue engineering. These polymers are biodegradable and thermoprocessable, making them suitable for medical devices and tissue engineering applications, as discussed by Chen and Wu (2005) (Chen & Wu, 2005).

Atmospheric Degradation Studies

Aranda et al. (2021) conducted a kinetic and mechanistic study on the atmospheric degradation of compounds like 3-ethoxy-1-propanol, which share structural similarities with this compound. This research contributes to understanding the environmental impact and reactivity of such compounds (Aranda et al., 2021).

properties

IUPAC Name

2-ethylhexyl 3-ethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-4-7-8-12(5-2)11-16-13(14)9-10-15-6-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQJFMEYZGKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596434
Record name 2-Ethylhexyl 3-ethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113526-01-5
Record name 2-Ethylhexyl 3-ethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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